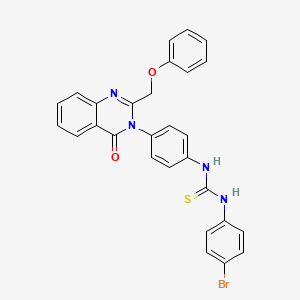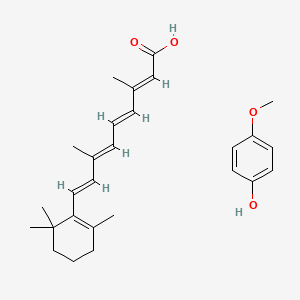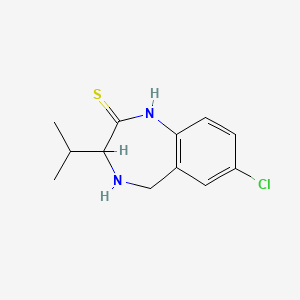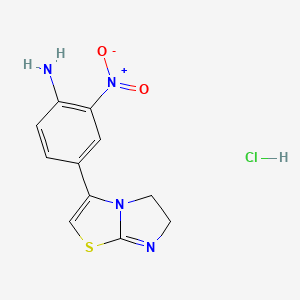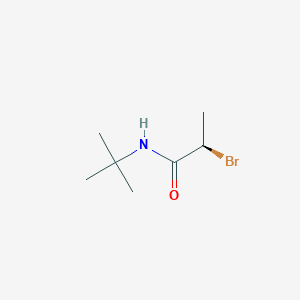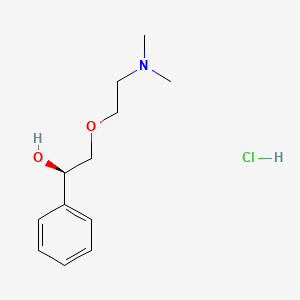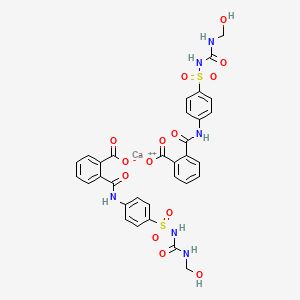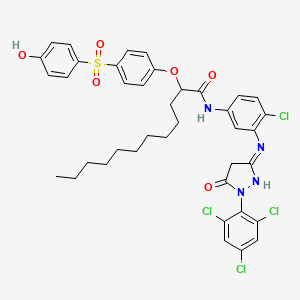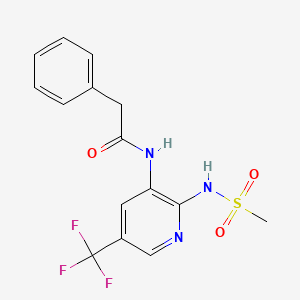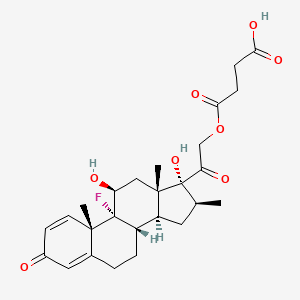
Betamethasone succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Betamethasone succinate is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and certain skin disorders . This compound is a derivative of betamethasone, which is a stereoisomer of dexamethasone, differing only in the spatial configuration of the methyl group at position 16 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone succinate typically involves the esterification of betamethasone with succinic acid. The process begins with betamethasone as the starting material, which undergoes a reaction with succinic anhydride in the presence of a suitable catalyst, such as pyridine, to form this compound . The reaction is carried out under mild conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for medical use.
化学反应分析
Types of Reactions: Betamethasone succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form betamethasone 21-aldehyde.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Betamethasone 21-aldehyde
Reduction: Betamethasone alcohol derivatives
Substitution: Halogenated this compound derivatives
科学研究应用
Betamethasone succinate has a wide range of applications in scientific research:
作用机制
Betamethasone succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes . The primary molecular targets include genes involved in the inflammatory response, such as those encoding cytokines, chemokines, and adhesion molecules . This compound also inhibits the activity of nuclear factor-kappa B (NF-κB) and other transcription factors involved in inflammation .
相似化合物的比较
Dexamethasone: A stereoisomer of betamethasone with similar anti-inflammatory properties.
Prednisone: Another glucocorticoid used for its anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring glucocorticoid with a shorter duration of action compared to betamethasone.
Uniqueness: Betamethasone succinate is unique due to its high potency and long duration of action, making it particularly effective in treating severe inflammatory conditions . Its esterified form, this compound, allows for better solubility and bioavailability, enhancing its therapeutic efficacy .
属性
CAS 编号 |
27297-42-3 |
|---|---|
分子式 |
C26H33FO8 |
分子量 |
492.5 g/mol |
IUPAC 名称 |
4-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17-,18-,19-,23-,24-,25-,26-/m0/s1 |
InChI 键 |
IEKLVCVEJCEIJD-UYXSPTSISA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



